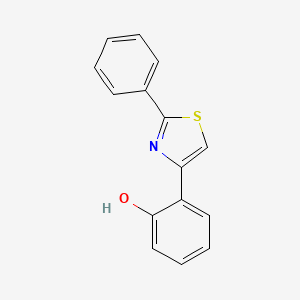

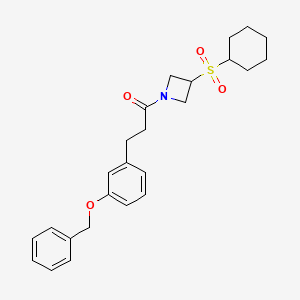

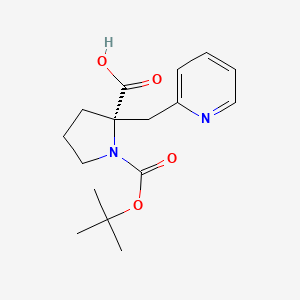

![molecular formula C14H14O2 B2743686 7-Phenyl-tricyclo[4.1.0.0*2,7*]heptane-1-carboxylic acid CAS No. 129576-92-7](/img/structure/B2743686.png)

7-Phenyl-tricyclo[4.1.0.0*2,7*]heptane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid is a chemical compound with the molecular formula C14H14O2 and a molecular weight of 214.27 . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves hydrogenation over Raney nickel in a syn-stereoselective fashion to give anti-7-phenylbicyclo[3.1.1]heptane-exo-6-carboxylic acid . This compound is then used to synthesize 4,5-benzotricyclo[4.4.0.02,7]dec-4-en-3-one and two isomeric higher homologs, 5,6-benzotricyclo[5.4.0.02,8]undec-5-en-3-and-4-ones .Chemical Reactions Analysis

One of the known reactions of 7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid is its treatment with benzenesulfenyl chloride, mercury acetate, and hydrogen chloride, which leads to cleavage of the central C-C bond in the bicyclobutane fragment and heterocyclization to substituted bicyclo[3.1.1]heptane-6,7-carbolactones .Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid are defined by its molecular formula C14H14O2 and molecular weight 214.27 . More specific properties like density, boiling point, and melting point were not found in the search results.Scientific Research Applications

Electrophile-Initiated Lactonization

Treatment of 7-Phenyl-tricyclo[4.1.0.0^2,7^]heptane-1-carboxylic acid with electrophilic agents leads to innovative transformations. For instance, the interaction with benzenesulfenyl chloride, mercury acetate, and hydrogen chloride facilitates the cleavage of the central C=C bond in the bicyclobutane fragment, resulting in heterocyclization to produce substituted bicyclo[3.1.1]heptane-6,7-carbolactones (V. V. Razin & R. N. Zolotarev, 2003).

Asymmetric Synthesis

The compound serves as a precursor in the asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions in aqueous solutions, showcasing its utility in generating complex molecular architectures with potential applications in drug design and synthesis (H. Waldmann & M. Braun, 1991).

Organocatalytic Aldol Reactions

7-Phenyl-tricyclo[4.1.0.0^2,7^]heptane-1-carboxylic acid derivatives have been investigated for their catalytic potential in direct aldol reactions. Enantiopure forms of related bicyclic systems have been found to be more selective than their monocyclic analogues, indicating their importance in catalysis and asymmetric synthesis (A. Armstrong, Yunas Bhonoah, & A. White, 2009).

Crystal Structure and Molecular Geometry

The compound and its derivatives have been used to study the preferred ring-tautomeric forms, crystal structures, and molecular geometry. For example, research on (±)-2-exo-Carboxy-2-endo-methyl-7-oxobicyclo[2.2.1]heptane has provided insights into the equilibrium driven by relief of angular hybridization strain, useful in understanding molecular conformations and interactions (J. Wong, R. Lalancette, & H. W. Thompson, 2008).

Synthesis of Rigid Non-Chiral Analogues

7-Phenyl-tricyclo[4.1.0.0^2,7^]heptane-1-carboxylic acid is also a starting material in the synthesis of rigid non-chiral analogues of biologically significant compounds, like 2-aminoadipic acid. This showcases its versatility in the design and synthesis of new molecules with potential applications in medicinal chemistry and material science (V. Kubyshkin, P. K. Mikhailiuk, & I. Komarov, 2007).

Safety and Hazards

Properties

IUPAC Name |

7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-12(16)14-10-7-4-8-11(14)13(10,14)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNPNJRDELWFSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3(C2(C3C1)C(=O)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

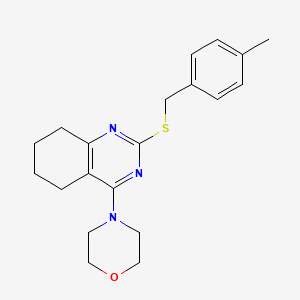

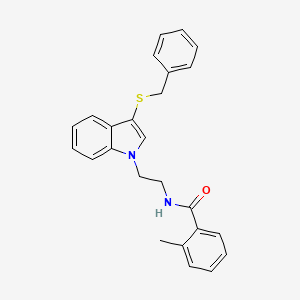

![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2743603.png)

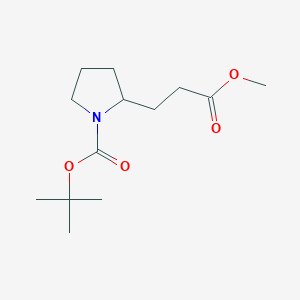

![Methyl (E)-4-[1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2743607.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2743610.png)

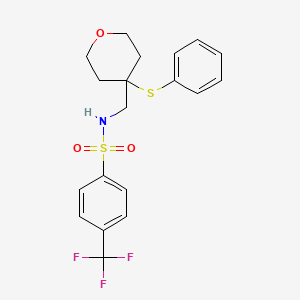

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)urea](/img/structure/B2743622.png)

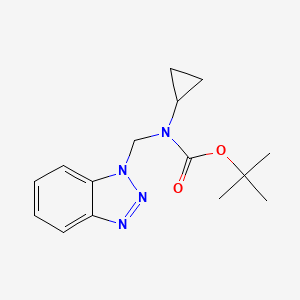

![N-butan-2-yl-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2743626.png)